molecular formula C21H24N6O2 B2719238 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1796969-86-2

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2719238
CAS No.: 1796969-86-2
M. Wt: 392.463
InChI Key: OEAWNIDNEZMXNN-UHFFFAOYSA-N
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Description

“N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound that features a combination of pyrazine, piperidine, and oxalamide functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Piperidine ring formation: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Oxalamide linkage: The final step involves coupling the pyrazine-piperidine intermediate with an oxalamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and continuous flow systems.

    Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Utilizing its properties in material science or catalysis.

Mechanism of Action

The mechanism by which “N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)acetamide
  • N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)urea

Uniqueness

“N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15(17-5-3-2-4-6-17)26-21(29)20(28)25-14-16-7-11-27(12-8-16)19-18(13-22)23-9-10-24-19/h2-6,9-10,15-16H,7-8,11-12,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWNIDNEZMXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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